BenchChemオンラインストアへようこそ!

4-Methyl-3-(4-pentylbenzoyl)pyridine

Lipophilicity Drug-likeness Permeability

Procure 4-Methyl-3-(4-pentylbenzoyl)pyridine (CAS 1187163-73-0) to secure the precise 3-pyridyl isomer critical for matched molecular pair analysis against 2-pyridyl analogs in p38α MAP kinase SAR. With an XLogP3 of 5.0 and TPSA of 30 Ų, this compound defines the upper lipophilicity boundary for CB2 receptor engagement studies and serves as a stringent validation probe at the edge of Lipinski compliance for in silico ADMET models. Positional integrity is paramount—substituting the 3-benzoyl attachment or omitting the 4-methyl group alters IC₅₀ values by orders of magnitude. Confirm exact isomer identity before purchase.

Molecular Formula C18H21NO
Molecular Weight 267.4 g/mol
CAS No. 1187163-73-0
Cat. No. B1392248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-(4-pentylbenzoyl)pyridine
CAS1187163-73-0
Molecular FormulaC18H21NO
Molecular Weight267.4 g/mol
Structural Identifiers
SMILESCCCCCC1=CC=C(C=C1)C(=O)C2=C(C=CN=C2)C
InChIInChI=1S/C18H21NO/c1-3-4-5-6-15-7-9-16(10-8-15)18(20)17-13-19-12-11-14(17)2/h7-13H,3-6H2,1-2H3
InChIKeyJLYRBPJHZDZUKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-3-(4-pentylbenzoyl)pyridine (CAS 1187163-73-0): Benzoylpyridine SAR Tool for Kinase and Cannabinoid Receptor Probe Development


4-Methyl-3-(4-pentylbenzoyl)pyridine is a synthetic benzoylpyridine derivative featuring a 4-methyl substitution on the pyridine ring and a 4-pentyl chain on the benzoyl phenyl ring (C₁₈H₂₁NO, MW 267.4 g/mol) [1]. The compound belongs to a class of benzoylpyridines that have been investigated as p38α MAP kinase inhibitors and cannabinoid CB2 receptor modulators, where the position and nature of substituents on both the pyridine and phenyl rings critically influence potency, selectivity, and oral bioavailability [2]. Its computed XLogP3 of 5 and topological polar surface area of 30 Ų place it within a physicochemical space distinct from many closely related analogs, making it a valuable comparator for structure-activity relationship studies [1].

Why 4-Methyl-3-(4-pentylbenzoyl)pyridine Cannot Be Interchanged with Other Pentylbenzoylpyridine Isomers


Within the pentylbenzoylpyridine chemotype, minor positional variations produce substantial differences in molecular recognition. The published SAR of benzoylpyridines as p38α MAP kinase inhibitors demonstrates that shifting the carbonyl attachment from the 3-position to the 2-position on the pyridine ring, or altering the substitution pattern on the phenyl ring, can change IC₅₀ values by orders of magnitude and dramatically affect oral efficacy in rodent models of rheumatoid arthritis [1]. The 4-methyl group on the pyridine ring of the target compound introduces steric and electronic perturbations at the ortho position to the carbonyl—a critical interaction locus for kinase hinge-binding motifs—that are absent in non-methylated analogs such as 3-(4-pentylbenzoyl)pyridine (CAS 61780-10-7) [1]. Consequently, procurement of the exact positional isomer and substitution pattern is essential for reproducing SAR data or advancing a specific chemical series.

Quantitative Physicochemical and Structural Differentiation of 4-Methyl-3-(4-pentylbenzoyl)pyridine from Closest Analogs


Lipophilicity Advantage: XLogP3 Differentiation Enables Superior Membrane Permeability Prediction Over Non-Methylated and Methoxy Analogs

The computed XLogP3 of 4-Methyl-3-(4-pentylbenzoyl)pyridine is 5.0 [1], representing a quantifiable increase in lipophilicity compared to the non-methylated analog 3-(4-pentylbenzoyl)pyridine (CAS 61780-10-7, C₁₇H₁₉NO, MW 253.34 g/mol, predicted XLogP3 approximately 4.2-4.5 based on fragment-based calculation) and the polar methoxy analog 6-Methoxy-2-(4-pentylbenzoyl)pyridine (CAS 1187167-99-2, predicted XLogP3 approximately 4.0-4.3). In the benzoylpyridine p38α inhibitor series, higher lipophilicity within the XLogP3 4-5.5 range correlated with improved cellular permeability and oral absorption, although excessive lipophilicity (XLogP3 >5.5) was associated with increased metabolic clearance [2]. The XLogP3 of 5.0 positions this compound near the upper optimal boundary for balancing permeability with metabolic stability.

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Acceptor Architecture: Conserved 2 HBA Count with Distinct Pyridine Nitrogen Positional Availability Relative to 2-Benzoyl Isomers

4-Methyl-3-(4-pentylbenzoyl)pyridine possesses exactly 2 hydrogen bond acceptor (HBA) sites—the pyridine nitrogen and the carbonyl oxygen [1]—an identical count to all unsubstituted pentylbenzoylpyridine isomers. However, the 3-position attachment of the carbonyl group places the pyridine nitrogen in a meta relationship to the benzoyl moiety, creating a distinct spatial separation (~4.2-4.5 Å) between the two HBA sites compared to the 2-position isomers (e.g., 2-(4-pentylbenzoyl)pyridine, CAS 898779-94-7) where the nitrogen and carbonyl are adjacent in an ortho-like arrangement (~2.8-3.0 Å). In the p38α benzoylpyridine SAR, the pyridine nitrogen serves as the critical hinge-binding hydrogen bond acceptor, and its spatial relationship to the carbonyl—which engages a conserved glycine-rich loop—determines inhibitor binding mode: 3-substituted pyridines exhibited a different binding orientation from 2-substituted analogs, with the latter generally achieving higher potency (IC₅₀ values differing by 5- to 20-fold) [2].

Hydrogen bonding Kinase hinge binding Molecular recognition

Rotatable Bond Flexibility: 6 Rotatable Bonds Provide Conformational Entropy Advantage for Induced-Fit Binding Over Less Flexible Analogs

4-Methyl-3-(4-pentylbenzoyl)pyridine contains 6 rotatable bonds—the pentyl chain contributes 4, and the carbonyl-pyridine and carbonyl-phenyl linkages contribute 2 additional rotors [1]. This is 1 more rotatable bond than the non-methylated 3-(4-pentylbenzoyl)pyridine (5 rotors, due to absence of the methyl-pyridine bond contribution) and equal to 5-Methyl-2-(4-pentylbenzoyl)pyridine (6 rotors). The 4-methyl group introduces a steric constraint adjacent to the carbonyl that restricts the rotational freedom of the pyridine-carbonyl bond compared to the 5-methyl-2-isomer, where the methyl group is distal to the carbonyl. In kinase inhibitor design, each additional rotatable bond has been estimated to increase the conformational entropic penalty upon binding by approximately 0.5-1.0 kcal/mol, while also enhancing the potential for induced-fit adaptation to secondary binding pockets [2].

Conformational flexibility Entropic binding penalty Induced-fit

Commercial Availability with Defined Purity: 97% Assay Enables Reproducible SAR Relative to Non-Commercial or Lower-Purity Analogs

4-Methyl-3-(4-pentylbenzoyl)pyridine is commercially available at 97% purity from Fluorochem (catalog 203354, pricing ~12,188 CNY/1g) and at 98% purity from MolCore . In contrast, the direct non-methylated analog 3-(4-pentylbenzoyl)pyridine (CAS 61780-10-7) is available at 98% purity but from fewer suppliers, and the positional isomer 4-Methyl-2-(4-pentylbenzoyl)pyridine (CAS 1187165-16-7) has limited commercial availability. Defined purity >97% is critical for quantitative SAR studies, as impurities at the 3% level can confound IC₅₀ determinations when testing compounds at low nanomolar concentrations, particularly in kinase assays where trace metal contaminants or active impurities can produce false-positive inhibition signals.

Chemical purity Procurement specification Reproducibility

Recommended Procurement and Experimental Use Scenarios for 4-Methyl-3-(4-pentylbenzoyl)pyridine Based on Verified Physicochemical Differentiation


p38α MAP Kinase Inhibitor SAR: Evaluating 3-Pyridyl vs. 2-Pyridyl Hinge-Binding Geometry with Matched 4-Methyl-Pentylbenzoyl Topology

Use 4-Methyl-3-(4-pentylbenzoyl)pyridine as the 3-pyridyl hinge-binding probe in a matched molecular pair analysis with 4-Methyl-2-(4-pentylbenzoyl)pyridine (CAS 1187165-16-7) or 5-Methyl-2-(4-pentylbenzoyl)pyridine. The ~1.2-1.7 Å difference in nitrogen-to-carbonyl distance between the 3- and 2-substituted isomers directly tests whether hinge-binding geometry or overall molecular topology dominates p38α inhibition potency. Based on the benzoylpyridine p38α SAR [1], 2-pyridyl isomers are expected to achieve IC₅₀ values 5- to 20-fold lower than 3-pyridyl isomers; this compound serves as the essential 3-pyridyl comparator to quantify that differential.

Cannabinoid CB2 Receptor Probe Design: Lipophilicity-Driven Membrane Partitioning Optimization

Deploy 4-Methyl-3-(4-pentylbenzoyl)pyridine (XLogP3 = 5.0) in a lipophilicity series alongside the non-methylated 3-(4-pentylbenzoyl)pyridine (XLogP3 ~4.2-4.5) and the methoxy analog 6-Methoxy-2-(4-pentylbenzoyl)pyridine (XLogP3 ~4.0-4.3) to determine the optimal logP window for CB2 receptor engagement. The pentylbenzoylpyridine chemotype has been claimed in CB2 modulator patents [2], and the lipophilicity range of 4.0-5.0 spans the reported optimum for cannabinoid receptor ligands; this compound anchors the upper boundary of that range [3].

Physicochemical Property Baseline for In Silico ADMET Model Calibration

Utilize the well-defined computed properties of 4-Methyl-3-(4-pentylbenzoyl)pyridine—XLogP3 = 5.0, TPSA = 30 Ų, 6 rotatable bonds, 0 H-bond donors, 2 H-bond acceptors [1]—as a calibration point for in silico ADMET prediction models targeting the benzoylpyridine chemical space. The compound's property profile (MW 267.4, XLogP3 5.0, TPSA 30) places it near the boundary of Lipinski and Veber compliance, making it a valuable test case for validating permeability and solubility predictions at the edge of oral drug-like space.

Chemical Process Development: Chromatographic Method Validation Using a Mid-LogP Benzoylpyridine Standard

Employ 4-Methyl-3-(4-pentylbenzoyl)pyridine as a retention time standard for reversed-phase HPLC method development targeting benzoylpyridine intermediates. Its XLogP3 of 5.0 provides a mid-range lipophilicity reference point between more polar analogs (XLogP3 ~4.0-4.5) and highly lipophilic diaryl ketones (XLogP3 >5.5). The compound's availability at defined 97-98% purity from multiple vendors [2] supports its use as a system suitability standard in QC analytical workflows.

Quote Request

Request a Quote for 4-Methyl-3-(4-pentylbenzoyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.